![molecular formula C16H14O2 B5649288 6-ethoxy-3-methyl-1H-phenalen-1-one](/img/structure/B5649288.png)
6-ethoxy-3-methyl-1H-phenalen-1-one
Overview
Description
6-ethoxy-3-methyl-1H-phenalen-1-one is an organic compound with the molecular formula C16H14O2. It is a derivative of phenalen-1-one, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 3rd position on the phenalen-1-one core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-methyl-1H-phenalen-1-one typically involves the alkylation of 3-methyl-1H-phenalen-1-one with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-methyl-1H-phenalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Photodynamic Therapy (PDT)
One of the most significant applications of 6-ethoxy-3-methyl-1H-phenalen-1-one is in photodynamic therapy (PDT), a treatment modality for cancer. The compound acts as a photosensitizer , which, upon activation by light, produces reactive oxygen species (ROS) that can induce cell death in malignant cells.
Case Study: PANC-1 Cancer Cells
Research has demonstrated that derivatives of phenalenone, including this compound, can effectively induce photocytotoxicity in PANC-1 cancer cells. A specific derivative synthesized with electron-donating groups exhibited strong absorption in the green region of the spectrum and produced singlet oxygen efficiently. This derivative showed potent cytotoxic effects with minimal dark toxicity, suggesting its potential for therapeutic use in clinical settings .
Antimicrobial Applications
Phenalenone derivatives have also been investigated for their antimicrobial properties. The ability to generate singlet oxygen makes these compounds effective against various pathogens, including bacteria and fungi.
Research Findings
Studies indicate that phenalenone derivatives can be utilized to develop photosensitive antimicrobial agents . These agents can target microbial cells upon light exposure, leading to cell death through oxidative stress mechanisms. This application is particularly relevant in developing new treatments for resistant strains of bacteria and fungi .
Material Science: Fluorescent Switches
In material science, this compound has been incorporated into photochromic films and fluorescent switches. Its fluorescence properties make it suitable for applications in sensors and optical devices.
Application in Photochromic Films
Recent research has highlighted the use of this compound as a fluorophore in photochromic systems, enhancing the performance of materials designed for light-responsive applications. The integration of this compound into such systems allows for dynamic control over optical properties, making it valuable for smart materials .
Synthetic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to new derivatives with tailored properties.
Synthesis and Functionalization
Research has shown that introducing different substituents at various positions on the phenalenone framework can significantly alter its photophysical properties, such as absorption and fluorescence spectra. This adaptability opens avenues for creating customized compounds for specific applications in photochemistry and beyond .
Environmental Applications
The photochemical properties of this compound also suggest potential environmental applications, particularly in the degradation of pollutants through photocatalytic processes.
Photocatalytic Degradation Studies
Investigations into the photocatalytic activity of phenalenone derivatives indicate their efficacy in breaking down organic pollutants under light irradiation, contributing to environmental remediation efforts .
Mechanism of Action
The mechanism of action of 6-ethoxy-3-methyl-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon light activation. This singlet oxygen can cause oxidative damage to cellular components, leading to antimicrobial effects. The compound targets cytoplasmic membranes and other cellular structures, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Phenalen-1-one: The parent compound, lacking the ethoxy and methyl groups.
6-ethoxy-1H-phenalen-1-one: Similar structure but without the methyl group at the 3rd position.
3-methyl-1H-phenalen-1-one: Similar structure but without the ethoxy group at the 6th position.
Uniqueness
6-ethoxy-3-methyl-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and methyl groups enhances its solubility and alters its reactivity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
6-ethoxy-3-methylphenalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-18-15-8-7-11-10(2)9-14(17)12-5-4-6-13(15)16(11)12/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNDSAMBNFQTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=C3C2=C(C=C1)C(=CC3=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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